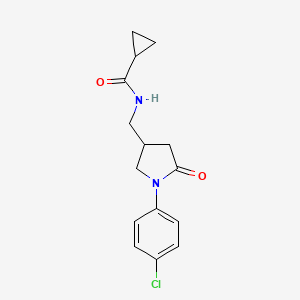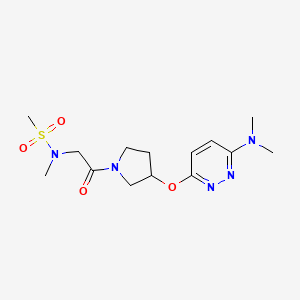
N-(2-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex sulfonamides and related compounds often involves innovative strategies to construct their intricate molecular frameworks. For instance, the rearrangement of threonine and serine-based N-sulfonamides under specific conditions yields chiral pyrrolidin-3-ones, showcasing the potential pathways that might be relevant for synthesizing similar compounds (Králová et al., 2019). Additionally, metal-free oxidative cyclization techniques have been demonstrated to provide access to functionalized pyrrolidone skeletons, which could be applicable in the synthesis of complex sulfonamides (Prabagar et al., 2016).
Molecular Structure Analysis
The molecular structure of sulfonamides and related compounds can be elucidated using various spectroscopic and crystallographic techniques. Research on similar compounds, such as the study of 3,7-dimethyl-2-[N-(4-methylpyridyl-2)-4-hydroxy-3-methyl-5-oxopyrrolen-3-yl-2]imidazo[1,2-a]pyridine, reveals intricate details about their molecular frameworks through X-ray crystallography (Guseinov et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving sulfonamides can lead to a variety of products depending on the reactants and conditions used. For example, the transformation of the pyrido[1,2-a]pyrazine ring system into different heterocyclic compounds demonstrates the reactivity of such frameworks under specific conditions (Kolar et al., 1996). Furthermore, studies on the synthesis and reactivity of 6-substituted-2,4-dimethyl-3-pyridinols highlight the antioxidant properties of certain sulfonamide derivatives (Wijtmans et al., 2004).
Physical Properties Analysis
The physical properties of sulfonamides, such as solubility, melting point, and crystalline structure, are crucial for their practical application and can be significantly influenced by their molecular structure. The solvate formation of sulfamethazine with pyridine and 3-methylpyridine, for instance, demonstrates how solvent molecules can impact the crystalline structure and stability of sulfonamides (Patel & Purohit, 2017).
Chemical Properties Analysis
The chemical properties of sulfonamides, including their reactivity, stability, and potential for forming derivatives, are of significant interest. Research into the synthesis of novel electron acceptors and their charge-transfer complexes highlights the utility of sulfonamide derivatives in materials science and electronics (Iwatsuki et al., 1993).
Applications De Recherche Scientifique
Transformations of Heterocyclic Compounds
Kolar et al. (1996) discussed transformations of methyl 3-dimethylamino-2-(1-methoxycarbonyl-4-oxo-4H-pyrido[1,2-a]pyrazin-3-yl)acrylate into various heterocyclic compounds, highlighting the synthetic versatility of such structures in producing new chemical entities with potential biological activities (Kolar, Tiŝler, & Pizzioli, 1996).
Synthesis and Antibacterial Evaluation
Azab et al. (2013) aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety, targeting their use as antibacterial agents. This research underscores the potential medical applications of compounds with similar chemical frameworks (Azab, Youssef, & El-Bordany, 2013).
Novel Anticancer Agents
Redda et al. (2011) synthesized substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide as anticancer agents, illustrating the ongoing exploration of such compounds in developing new treatments for cancer (Redda, Gangapuram, Mochona, Mateeva, & Ardley, 2011).
Theoretical and Experimental Studies
Fahim and Ismael (2021) conducted theoretical investigations and molecular docking studies on antimalarial sulfonamides, potentially applicable to COVID-19 drugs. This exemplifies the broader applicability of sulfonamido compounds in addressing global health challenges (Fahim & Ismael, 2021).
Propriétés
IUPAC Name |
N-[2-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O4S/c1-17(2)12-5-6-13(16-15-12)23-11-7-8-19(9-11)14(20)10-18(3)24(4,21)22/h5-6,11H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNFNQNSROFNSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)CN(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2490624.png)
![2-[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2490625.png)
![N-[2-[[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2490626.png)
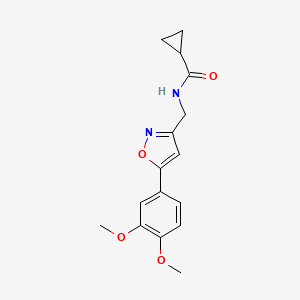

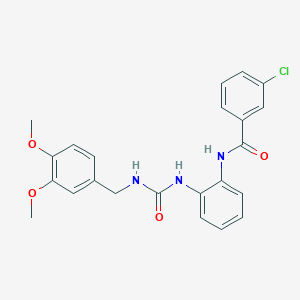
![1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B2490632.png)
![(5Z)-5-[(4-methylphenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2490635.png)
![Lithium;7-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2490636.png)
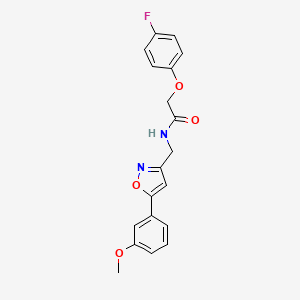


![3-(3-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2490642.png)
